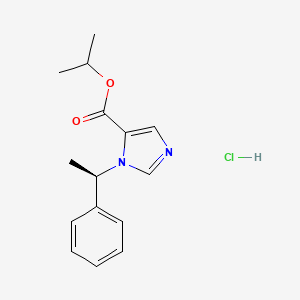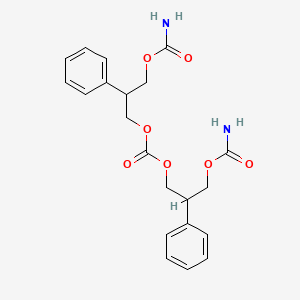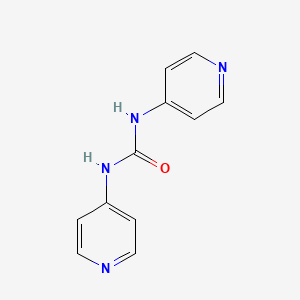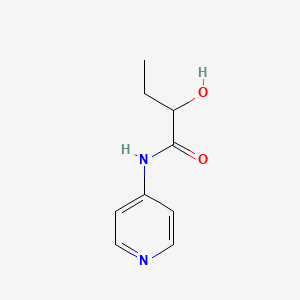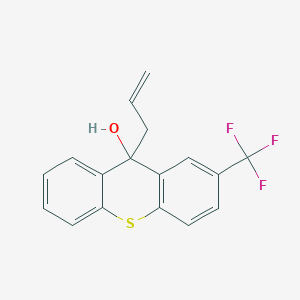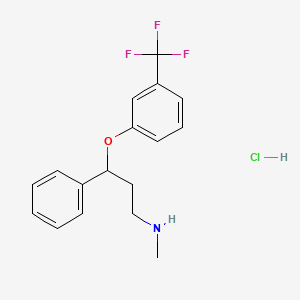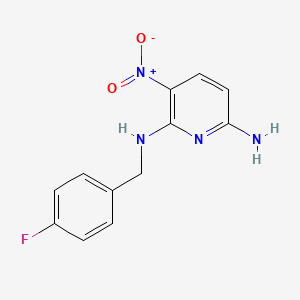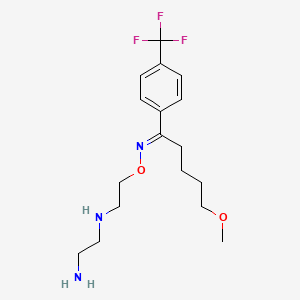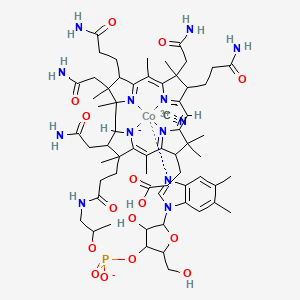
50-羧基氰钴胺
描述
50-Carboxycyanocobalamin, also known as cyanocobalamin-e-monocarboxylic acid, is a derivative of cyanocobalamin, which is a synthetic form of vitamin B12. This compound is characterized by the presence of a carboxyl group at the 50th position of the cyanocobalamin molecule. It has the chemical formula C63H87CoN13O15P and a molecular weight of 1356.37 g/mol .
科学研究应用
50-Carboxycyan
作用机制
Target of Action
50-Carboxycyanocobalamin, a synthetic form of Vitamin B12, primarily targets the cells characterized by rapid division such as epithelial cells, bone marrow, and myeloid cells . These cells appear to have the greatest requirement for 50-Carboxycyanocobalamin .
Mode of Action
50-Carboxycyanocobalamin serves as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is used in cell replication and hematopoiesis . It is also essential for the synthesis of purines and pyrimidines that form DNA .
Biochemical Pathways
50-Carboxycyanocobalamin plays a vital role in the mitochondrial respiratory chain (MRC) complexes to generate ATP . Metabolic fuels are oxidized within the mitochondrial matrix to produce NADH and FADH2. These reducing equivalents further undergo oxidative phosphorylation (OXPHOS) mechanized by MRC complexes to generate ATP .
Pharmacokinetics
The absorption of 50-Carboxycyanocobalamin is variable from the terminal ileum and requires the presence of calcium and gastric “intrinsic factor” to transfer the compound across the intestinal mucosa . It is principally stored in the liver and bone marrow, and also in the kidneys and adrenals . It is converted in tissues to active coenzymes, methylcobalamin and deoxyadenosylcobalamin, and undergoes some enterohepatic recycling . It is excreted in urine, with 50% to 98% as unchanged drug .
Result of Action
The molecular and cellular effects of 50-Carboxycyanocobalamin’s action include the conversion of megaloblastic to normoblastic erythroid hyperplasia within bone marrow . It also results in an increased reticulocyte count . In terms of cellular energy production, mitochondria of cells oxidize a diverse array of metabolic fuels to generate a majority of the cellular energy by respiration .
Action Environment
The action, efficacy, and stability of 50-Carboxycyanocobalamin can be influenced by various environmental factors. For instance, the cellular microenvironment can shift the cellular energy metabolism from OXPHOS to the glycolytic mode . Furthermore, the compound’s action can be affected by conditions such as the presence of certain diseases, dietary insufficiency, and the use of certain medications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 50-Carboxycyanocobalamin involves the modification of cyanocobalaminThis can be achieved through various chemical reactions, including oxidation and substitution reactions .
Industrial Production Methods
Industrial production of 50-Carboxycyanocobalamin typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
50-Carboxycyanocobalamin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert 50-Carboxycyanocobalamin into different reduced forms.
Substitution: The carboxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 50-Carboxycyanocobalamin include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of 50-Carboxycyanocobalamin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
属性
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-12,17-bis(3-amino-3-oxopropyl)-7-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(14-17-49(82)83)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKAGBDRPDSHOA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)O)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)O)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87CoN13O15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



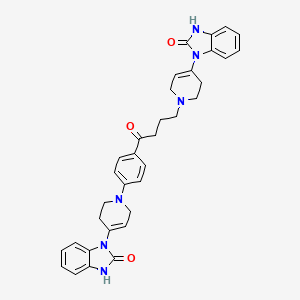
![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
